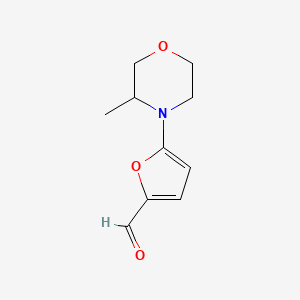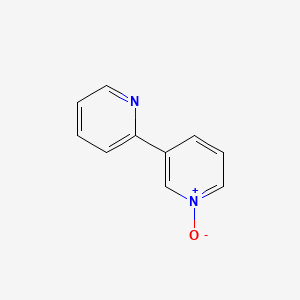
Ethylene glycol bis-mercaptoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycoldimercaptoacetate is a chemical compound with the molecular formula C6H10O4S2. It is known for its clear liquid form and is used primarily as a crosslinking agent for rubbers and an accelerator in curing epoxy resins . This compound is produced through the esterification of ethylene glycol with thioglycolic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycoldimercaptoacetate is synthesized by esterifying ethylene glycol with thioglycolic acid. The reaction typically involves heating the mixture of ethylene glycol and thioglycolic acid to a temperature range of 70-80°C in the presence of a catalyst such as concentrated sulfuric acid . The reaction is carried out under vacuum conditions to remove water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of glycoldimercaptoacetate follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation and other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Glycoldimercaptoacetate undergoes various chemical reactions, including nucleophilic substitution and coupling reactions. One notable reaction is the thiol-epoxy reaction, where glycoldimercaptoacetate reacts with epoxy compounds to form disulfide bonds .
Common Reagents and Conditions:
Thiol-Epoxy Reaction: This reaction is typically catalyzed by bases such as lithium hydroxide, trimethylamine, or tetrabutylammonium fluoride.
Oxidation and Reduction: Glycoldimercaptoacetate can also undergo oxidation and reduction reactions, although these are less common in practical applications.
Major Products: The major products formed from the thiol-epoxy reaction include disulfide-linked compounds, which are valuable in various industrial applications .
Wissenschaftliche Forschungsanwendungen
Glycoldimercaptoacetate has several scientific research applications, including:
Chemistry: It is used as a crosslinking agent in the synthesis of polymers and resins.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in biomedical materials.
Wirkmechanismus
The mechanism of action of glycoldimercaptoacetate primarily involves its thiol groups. In the thiol-epoxy reaction, the thiol group is deprotonated by a base catalyst, forming a thiolate anion. This anion then attacks the epoxy group, leading to the formation of a disulfide bond . This mechanism is crucial for its role as a crosslinking agent and in forming stable polymer networks.
Vergleich Mit ähnlichen Verbindungen
Ethylenebis(thioglycolate): Similar in structure and used in similar applications.
Ethylene glycol bismercaptoacetate: Another compound with similar properties and applications.
Uniqueness: Glycoldimercaptoacetate is unique due to its specific reactivity with epoxy compounds and its ability to form stable disulfide bonds under mild conditions. This makes it particularly valuable in applications requiring precise control over crosslinking and polymer formation .
Eigenschaften
Molekularformel |
C4H8O3S2 |
|---|---|
Molekulargewicht |
168.2 g/mol |
IUPAC-Name |
2-hydroxyethyl 2,2-bis(sulfanyl)acetate |
InChI |
InChI=1S/C4H8O3S2/c5-1-2-7-3(6)4(8)9/h4-5,8-9H,1-2H2 |
InChI-Schlüssel |
VSZSIEBALNXIFG-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)C(S)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13152846.png)

![3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13152866.png)


![N,N,5-Trimethylbenzo[d]isoxazol-3-amine](/img/structure/B13152871.png)
![3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol](/img/structure/B13152885.png)




![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)

